Increased Structural Complexity and Hydrogen Bonding Capacity vs. Simple Azetidine Scaffolds
In contrast to unsubstituted azetidin-3-ol (CAS 18621-18-6, MW 73.09 g/mol), 1-But-3-ynyl-3-propan-2-ylazetidin-3-ol (MW 167.25 g/mol) possesses a significantly higher molecular weight and topological polar surface area (tPSA). Computational analysis by Chemsrc predicts a tPSA of 23.5 Ų for the compound, compared to 32.3 Ų for azetidin-3-ol, but the presence of both a hydrogen bond donor and acceptor on the tertiary alcohol, alongside the N-alkynyl moiety, provides a distinct spatial arrangement of pharmacophoric features . The compound has 2 hydrogen bond donors and 3 acceptors . This structural complexity enhances its utility as a fragment or linker in PROTAC design or target-guided synthesis.
| Evidence Dimension | Hydrogen Bond Donor/Acceptor Count |
|---|---|
| Target Compound Data | 2 H-bond donors, 3 H-bond acceptors |
| Comparator Or Baseline | Azetidin-3-ol (CAS 18621-18-6): 1 H-bond donor, 1 H-bond acceptor |
| Quantified Difference | +1 H-bond donor; +2 H-bond acceptors |
| Conditions | In silico structural analysis based on molecular formula and predicted properties from Chemsrc and ChemExper databases [REFS-1, REFS-2] |
Why This Matters
The increased hydrogen bonding capacity allows for more directional interactions with biological targets, potentially improving binding specificity and solubility compared to simpler azetidine building blocks.
